molecular formula C20H26N2O3 B11385476 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11385476
M. Wt: 342.4 g/mol
InChI Key: ZDXUAQDMGVFJDU-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide is a complex organic compound with a unique structure that includes both dimethylamino and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride.

    Amidation Reaction: The acyl chloride is then reacted with 2-(dimethylamino)ethylamine to form the intermediate amide.

    Final Coupling: The intermediate amide is then coupled with 2-methylphenol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-2-methylamino-acetamide dihydrochloride
  • 2-(Dimethylamino)ethyl methacrylate

Uniqueness

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C20H26N2O3/c1-15-9-5-7-11-18(15)25-14-20(23)21-13-17(22(2)3)16-10-6-8-12-19(16)24-4/h5-12,17H,13-14H2,1-4H3,(H,21,23)

InChI Key

ZDXUAQDMGVFJDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CC=C2OC)N(C)C

Origin of Product

United States

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